Ruthenium(2+)

Electron transfer Outer-sphere self-exchange Marcus theory

Ruthenium(2+) designates the divalent ruthenium cation (Ru²⁺, d⁶ electronic configuration), the most synthetically exploited oxidation state of this 4d transition metal. In practice, Ru(II) is deployed not as the bare ion but as a vast library of coordination complexes—most prominently polypyridyl, ammine, and organometallic arene scaffolds—where the metal center serves as the functional locus for visible-light photoredox catalysis (exemplified by [Ru(bpy)₃]²⁺) , outer-sphere electron transfer, and anticancer metallodrug design.

Molecular Formula Ru+2
Molecular Weight 101.1 g/mol
CAS No. 22541-59-9
Cat. No. B1229993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(2+)
CAS22541-59-9
Molecular FormulaRu+2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILES[Ru+2]
InChIInChI=1S/Ru/q+2
InChIKeyYAYGSLOSTXKUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium(2+) (CAS 22541-59-9): Defining the Ru(II) Oxidation State as a Functional Platform in Catalysis, Photochemistry, and Medicinal Chemistry


Ruthenium(2+) [1] designates the divalent ruthenium cation (Ru²⁺, d⁶ electronic configuration), the most synthetically exploited oxidation state of this 4d transition metal. In practice, Ru(II) is deployed not as the bare ion but as a vast library of coordination complexes—most prominently polypyridyl, ammine, and organometallic arene scaffolds—where the metal center serves as the functional locus for visible-light photoredox catalysis (exemplified by [Ru(bpy)₃]²⁺) [2], outer-sphere electron transfer, and anticancer metallodrug design [3]. Unlike its Ru(III) congeners NAMI-A and KP1019, which have progressed to clinical trials, Ru(II) species are typically the active reduced form implicated in the mode of action after in vivo activation [3]. The [Ru(bpy)₃]²⁺ archetype alone has anchored an entire field of photoredox catalysis, with an excited-state lifetime of 1100 ns—sufficiently long for diffusion-controlled bimolecular electron transfer—and a ground-state Ru(III)/Ru(II) oxidation potential of +1.29 V vs. SCE [2].

Why Generic Substitution of Ruthenium(2+) Compounds with Other Metal Ions or Oxidation States Fails: A Comparator-Driven Rationale


Ruthenium(II) cannot be replaced by first-row congeners (Fe²⁺, Co²⁺) or even by higher-valent ruthenium species without a demonstrable loss of function. [Fe(bpy)₃]²⁺, despite being isostructural, is non-luminescent at room temperature because low-lying metal-centered (MC) states provide efficient non-radiative deactivation pathways that are energetically inaccessible in [Ru(bpy)₃]²⁺ due to the larger 4d ligand-field splitting [1]. Conversely, Ru(III) prodrugs such as NAMI-A and KP1019 exhibit distinct pharmacological profiles from Ru(II) organometallic arene complexes, with Ru(III) agents preferentially targeting metastases while Ru(II) arenes show direct cytotoxicity against primary tumors—a divergence rooted in the activation-by-reduction hypothesis, wherein Ru(III) must first be reduced to Ru(II) in the hypoxic tumor microenvironment to exert activity [2]. Even within the platinum group, Ir(III) photoredox catalysts such as fac-Ir(ppy)₃ possess a substantially more reducing excited state (E₁/₂(*Ir(III)/Ir(II)) = −1.73 V vs. SCE) than [Ru(bpy)₃]²⁺ (−0.81 V vs. SCE), yet [Ru(bpy)₃]²⁺ is a far stronger excited-state oxidant (+0.77 V vs. +0.31 V) [3]. These quantifiable property divergences mean that in-class substitution is not scientifically viable without redesigning the entire catalytic or pharmacological system.

Quantitative Differentiation of Ruthenium(2+) Complexes Against Closest Comparators: A Head-to-Head Evidence Guide for Procurement and Selection


Electron Self-Exchange Kinetics: Ru(II)/Ru(III) vs. Co(II)/Co(III) Hexaammine Couples

The [Ru(NH₃)₆]²⁺/³⁺ self-exchange rate constant exceeds that of [Co(NH₃)₆]²⁺/³⁺ by more than 11 orders of magnitude. For the ruthenium couple, the second-order rate constant is k = 3.2 × 10³ M⁻¹ s⁻¹ (25 °C, 0.1 M CF₃SO₃H) [1], whereas the cobalt couple is k ≤ 10⁻⁹ M⁻¹ s⁻¹ [2]. This discrepancy originates from the absence of σ* (e_g) electron population change in the low-spin d⁶/d⁵ Ru couple versus the high-spin to low-spin transition (t₂g⁵e_g² → t₂g⁶e_g⁰) in the Co system, which imposes a massive inner-sphere reorganization energy penalty [2].

Electron transfer Outer-sphere self-exchange Marcus theory Bioinorganic redox mediators

Cytotoxicity in Cisplatin-Resistant Cancer: Ru(II) Polypyridyl Complex vs. Cisplatin in A549R Cells

A Ru(II) polypyridyl complex (Complex 4, [Ru(phen)₂(4-MOPIP)]²⁺) demonstrated an IC₅₀ of 0.8 μM against the multidrug-resistant A549R (cisplatin-resistant) non-small-cell lung carcinoma cell line, compared with an IC₅₀ of 142.5 μM for cisplatin under identical conditions—a 178-fold potency advantage [1]. In the parental A549 cell line, the same Ru(II) complex showed an IC₅₀ of 1.2 μM vs. cisplatin at 8.5 μM (7-fold improvement). The complex retained activity in 3D multicellular tumor spheroid models that recapitulate clinical drug penetration barriers [1].

Anticancer metallodrugs Cisplatin resistance Non-platinum chemotherapeutics A549R

Excited-State Oxidizing Power: [Ru(bpy)₃]²⁺ vs. fac-[Ir(ppy)₃] in Photoredox Catalysis

The prototypical Ru(II) photoredox catalyst [Ru(bpy)₃]²⁺ displays an excited-state oxidation potential E₁/₂(*Ru(II)/Ru(III)) = +0.77 V vs. SCE, whereas fac-[Ir(ppy)₃] is a far weaker excited-state oxidant at +0.31 V vs. SCE [1]. Conversely, fac-[Ir(ppy)₃] is a dramatically stronger excited-state reductant (E₁/₂(*Ir(III)/Ir(II)) = −1.73 V vs. SCE) compared to [Ru(bpy)₃]²⁺ (−0.81 V vs. SCE) [1]. This 0.46 V difference in oxidative power means [Ru(bpy)₃]²⁺ can oxidize substrates with oxidation potentials up to approximately +0.8 V that are inaccessible to fac-[Ir(ppy)₃] in its excited state. The Ru(II) catalyst also benefits from a 1100 ns excited-state lifetime in acetonitrile, providing ample time for diffusional encounter with substrates [1]. Critically, the redox potentials of Ru(II) polypyridyls are tunable over a range of ∼1 V through ligand modification—[Ru(bpz)₃]²⁺ reaches +1.45 V for E₁/₂(*Ru(II)/Ru(III))—without losing the fundamental MLCT photophysics [1].

Photoredox catalysis Visible-light photocatalysis Excited-state redox potential Single-electron transfer

Photostability Engineering: Ligand-Tuned Ru(II) Isocyanoborato Complexes vs. fac-[Ir(ppy)₃]

While the parent [Ru(bpy)₃]²⁺ suffers from relatively poor photostability (photodegradation quantum yield Φ_degr = 2.76 × 10⁻², relative photostability = 1), rational ligand engineering can invert this hierarchy. The complex [Ru(CF₃bpy)₂(BCF)₂] (BCF = isocyanoborato ligand) achieves Φ_degr = 4.95 × 10⁻⁴ (relative photostability = 56), outperforming fac-[Ir(ppy)₃] (Φ_degr = 1.74 × 10⁻³, relative photostability = 16) by a factor of 3.5 [1]. This represents a 56-fold improvement over the parent [Ru(bpy)₃]²⁺ and demonstrates that Ru(II) photostability, often cited as a weakness relative to cyclometalated Ir(III) complexes, is not an intrinsic limitation of the Ru(II) oxidation state but a ligand-design problem with accessible solutions [1].

Photostability Photodegradation quantum yield Luminophore durability Photocatalyst longevity

Tumor-Selective Cytotoxicity: Ru(II)-Arene vs. Cisplatin in Cancer vs. Normal Cells

A perfluoroalkyl-functionalized Ru(II)-arene complex displayed IC₅₀ values in the range of 25–45 μM across multiple cancer cell lines (A2780, A2780cisR, HeLa, MCF-7) while exhibiting no detectable cytotoxicity (0% cell death) against non-tumorigenic human embryonic kidney HEK-293 cells at concentrations up to 500 μM, the highest concentration tested. This corresponds to a selectivity index (SI = IC₅₀ normal / IC₅₀ cancer) exceeding 11–20 [1]. In stark contrast, cisplatin is non-selective, with well-documented dose-limiting nephrotoxicity, neurotoxicity, and myelosuppression arising from its inability to discriminate between cancerous and healthy tissues [1]. In a follow-up study, the lead compound achieved 90% reduction in tumor growth in a xenografted ovarian carcinoma (A2780) CAM model in vivo [1].

Tumor selectivity Organometallic Ru(II)-arene Therapeutic window Normal cell sparing

Ground-State Redox Potential and Luminescence: [Ru(bpy)₃]²⁺ vs. [Fe(bpy)₃]²⁺ — The Primogenic Effect

[Ru(bpy)₃]²⁺ is strongly luminescent at room temperature with a ³MLCT excited-state lifetime of 1100 ns and emission λ_max = 615 nm [1]. The isostructural [Fe(bpy)₃]²⁺ is entirely non-luminescent under identical conditions. This difference arises from the primogenic effect: the 4d orbitals of Ru experience substantially greater ligand-field splitting than the 3d orbitals of Fe, placing low-lying metal-centered (⁵T₂) states above the ³MLCT state in Ru but below it in Fe. Consequently, in [Fe(bpy)₃]²⁺, the MLCT excited state undergoes ultrafast (<100 fs) intersystem crossing to a dissociative MC state that returns to the ground state non-radiatively, precluding any photochemical utility [2]. The ground-state Ru(III)/Ru(II) couple for [Ru(bpy)₃]²⁺ is +1.29 V vs. SCE, compared to approximately +0.8 V vs. SCE for [Fe(bpy)₃]²⁺ under comparable conditions, endowing the Ru complex with greater thermodynamic stability toward oxidation [1].

Ligand-field splitting Primogenic effect MLCT luminescence First-row vs. second-row transition metals

Procurement-Driven Application Scenarios for Ruthenium(2+) Compounds: Where Quantitative Differentiation Dictates Selection


Visible-Light Photoredox Catalysis Requiring Strong Excited-State Oxidants in Oxidative Quenching Cycles

When the desired photoredox transformation proceeds via oxidative quenching of the photocatalyst excited state—for example, in the oxidation of tertiary amines to iminium ions or the generation of electrophilic radicals from bromomalonates—[Ru(bpy)₃]²⁺ provides an excited-state oxidation potential of +0.77 V vs. SCE, 0.46 V more positive than fac-[Ir(ppy)₃] at +0.31 V [1]. This difference is thermodynamically decisive: substrates with oxidation potentials between +0.3 and +0.8 V vs. SCE can be oxidized by photoexcited [Ru(bpy)₃]²⁺ but are inaccessible to fac-[Ir(ppy)₃]. Procurement should specify [Ru(bpy)₃]Cl₂·6H₂O or the PF₆⁻ salt for this reaction manifold, with the further option of [Ru(bpz)₃]²⁺ (E₁/₂(*Ru(II)/Ru(III)) = +1.45 V) if an even stronger oxidant is needed [1]. [This scenario directly invokes the quantitative evidence from Evidence Item 3 in Section 3.]

Overcoming Cisplatin Resistance in Non-Small-Cell Lung and Ovarian Cancer Drug Discovery

For medicinal chemistry programs targeting platinum-resistant cancers, Ru(II) polypyridyl complexes of the type [Ru(phen)₂(4-MOPIP)]²⁺ (Complex 4) have demonstrated a 178-fold potency advantage over cisplatin in the A549R cisplatin-resistant cell line (IC₅₀ 0.8 vs. 142.5 μM) [1]. Meanwhile, Ru(II)-arene scaffolds with perfluoroalkyl ligands achieve complete sparing of normal HEK-293 cells at 500 μM while maintaining IC₅₀ values of 25–45 μM on cancer cells [2]. These two families represent complementary strategies—direct cytotoxicity in resistant disease and tumor-selective targeting—that are mechanistically inaccessible to platinum(II) therapeutics. Both Ru(II) and Ru(III) precursors may be suitable starting materials, with Ru(III) prodrugs undergoing activation-by-reduction to the active Ru(II) species in the hypoxic tumor microenvironment [3]. [This scenario directly invokes the evidence from Evidence Items 2 and 5 in Section 3.]

Fast Outer-Sphere Electron Transfer Mediators for Biosensors and Electrocatalysis

When designing electrochemical biosensors or homogeneous electrocatalytic systems that rely on rapid, reversible heterogeneous electron transfer, Ru(II) ammine complexes (e.g., [Ru(NH₃)₆]²⁺) offer self-exchange rate constants (~10³–10⁴ M⁻¹ s⁻¹) that exceed those of cobalt ammine analogs by more than 11 orders of magnitude (Co: ≤10⁻⁹ M⁻¹ s⁻¹) [1]. This ensures that the redox mediator does not become the kinetic bottleneck in the catalytic cycle. Furthermore, the Ru(III)/Ru(II) couple is outer-sphere and accompanied by minimal structural reorganization (both are low-spin: t₂g⁶ → t₂g⁵), enabling reversible electrochemistry even at high scan rates, as required for mediated electron transfer to deeply buried enzyme active sites [1]. [This scenario directly invokes the quantitative evidence from Evidence Item 1 in Section 3.]

Long-Duration Photochemical Processes Requiring High Photostability in Continuous-Flow Reactors

For industrial photochemical processes operating under continuous irradiation in flow reactors, catalyst photodegradation directly determines process economics. While [Ru(bpy)₃]²⁺ photodegrades with Φ_degr = 2.76 × 10⁻², engineered Ru(II) complexes such as [Ru(CF₃bpy)₂(BCF)₂] achieve Φ_degr = 4.95 × 10⁻⁴—a 56-fold improvement that surpasses even fac-[Ir(ppy)₃] (Φ_degr = 1.74 × 10⁻³) [1]. Selecting a photostable Ru(II) derivative rather than the parent [Ru(bpy)₃]²⁺ can reduce catalyst replenishment frequency by over 50-fold in continuous operation, directly impacting total cost of ownership. Procurement should specify the isocyanoborato-ligated variant or commercially analogous electron-deficient bpy derivatives when catalyst longevity is the primary performance metric [1]. [This scenario directly invokes the evidence from Evidence Item 4 in Section 3.]

Quote Request

Request a Quote for Ruthenium(2+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.